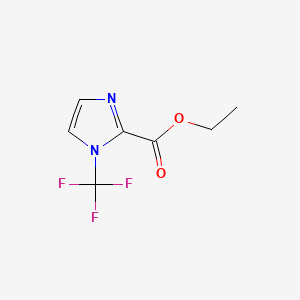

ethyl1-(trifluoromethyl)-1H-imidazole-2-carboxylate

CAS No.:

Cat. No.: VC18282359

Molecular Formula: C7H7F3N2O2

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F3N2O2 |

|---|---|

| Molecular Weight | 208.14 g/mol |

| IUPAC Name | ethyl 1-(trifluoromethyl)imidazole-2-carboxylate |

| Standard InChI | InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-11-3-4-12(5)7(8,9)10/h3-4H,2H2,1H3 |

| Standard InChI Key | FDSYMHWNBRPNFS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC=CN1C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate belongs to the class of trifluoromethylated imidazoles, distinguished by its substitution pattern. The IUPAC name, ethyl 1-(trifluoromethyl)imidazole-2-carboxylate, precisely describes its structure:

-

Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Trifluoromethyl group (-CF₃): Attached to the 1-position, contributing electron-withdrawing effects and steric bulk.

-

Ethyl ester (-COOEt): At the 2-position, providing reactivity for further derivatization .

The compound’s canonical SMILES string, CCOC(=O)C1=NC=CN1C(F)(F)F, and InChIKey, FDSYMHWNBRPNFS-UHFFFAOYSA-N, confirm its structural uniqueness. Its solid-state properties include a predicted density of 1.14 g/cm³, though experimental melting and boiling points remain unreported .

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves reacting ethyl imidazole-2-carboxylate with trifluoromethyl iodide (CF₃I) in the presence of potassium carbonate (K₂CO₃) under reflux conditions. This nucleophilic trifluoromethylation proceeds via an SN2 mechanism, yielding the target compound with high purity. Key steps include:

-

Base activation: K₂CO₃ deprotonates the imidazole ring, enhancing nucleophilicity at the 1-position.

-

CF₃I addition: The trifluoromethyl group substitutes the proton at position 1.

-

Work-up: Filtration and solvent evaporation yield the crude product, purified via column chromatography.

Alternative Approaches

A related method for synthesizing 1-ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole (CAS: 1069085-43-3) employs triphenylphosphine (Ph₃P), triethylamine (Et₃N), and carbon tetrachloride (CCl₄) with fluorinated carboxylic acids . While this route achieves 72% yield, it is less applicable to the target compound due to differences in ring saturation and substituent positioning .

Physicochemical Properties

The compound’s solubility in polar aprotic solvents facilitates its use in organic synthesis, while its combustibility necessitates careful handling .

Biological Activity and Mechanism

The trifluoromethyl group enhances cell membrane permeability, enabling interactions with intracellular targets . Studies on analogous imidazole derivatives reveal:

-

Enzyme inhibition: Trifluoromethylated imidazoles disrupt enzymatic active sites via hydrophobic interactions and hydrogen bonding .

-

Antiviral potential: In HIV research, similar scaffolds inhibit viral integrase (IN) by binding to the LEDGF/p75 cofactor pocket, though direct evidence for this compound remains limited .

-

Agrochemical applications: The CF₃ group improves pesticide stability against oxidative degradation.

Applications in Industry and Research

Pharmaceuticals

As a building block, the compound’s ester group allows conversion to carboxylic acids or amides. For example:

-

Carbohydrazide derivatives: Synthesized for HIV-1 IN inhibition, showing 33–45% antiviral activity in cell assays .

-

Prodrug development: The ethyl ester serves as a hydrolyzable prodrug moiety, enhancing bioavailability.

Agrochemicals

Fluorinated imidazoles are key in herbicide and fungicide formulations. The CF₃ group confers resistance to environmental degradation, prolonging field efficacy.

Materials Science

Incorporating trifluoromethyl groups into polymers improves thermal stability and chemical resistance, valuable in coatings and electronic materials.

Comparison with Structural Analogues

| Compound | CAS Number | Key Differences |

|---|---|---|

| Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | 55942-41-1 | CF₃ at 4-position, carboxylate at 5-position |

| Ethyl 1-methyl-1H-imidazole-2-carboxylate | 30148-21-1 | Methyl instead of CF₃ at 1-position |

Positional isomerism significantly alters electronic properties and biological activity. For instance, the 4-CF₃ isomer (CAS: 55942-41-1) exhibits distinct hydrogen-bonding capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume